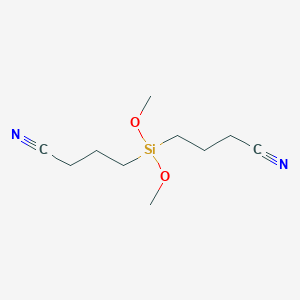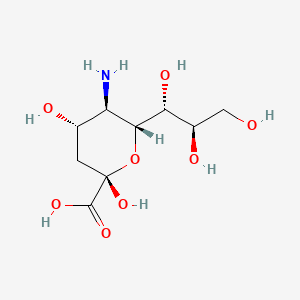
beta-Neuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-neuraminic acid is a 5-amino-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid.
Neuraminic acid, also known as neuraminate or O-sialate, belongs to the class of organic compounds known as neuraminic acids. These are carbohydrate derivatives containing a neuraminic acid moiety. Neuraminic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Neuraminic acid has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, neuraminic acid is primarily located in the cytoplasm and myelin sheath. Neuraminic acid is also a parent compound for other transformation products, including but not limited to, N-acetyl-beta-neuraminic acid, legionaminic acid, and N, N-diacetyllegionaminic acid. Outside of the human body, neuraminic acid can be found in soy bean. This makes neuraminic acid a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
1. Influenza Virus Research
Beta-Neuraminic acid, particularly in its modified form as 2-deoxy-2,3-dehydro-N-acetyl neuraminic acid (DANA), is significant in influenza virus research. It has been used to study the three-dimensional structure of neuraminidase from the influenza virus, helping to understand the enzymatic hydrolysis process and assisting in the design of antiviral compounds (Bossart-Whitaker et al., 1994). Additionally, neuraminic acid analogs like FANA inhibit influenza virus replication by affecting the virus envelope, demonstrating the role of neuraminic acid in viral life cycles (Palese & Compans, 1976).
2. Biochemical Research
In biochemical research, this compound is linked to various enzyme studies. For example, it's involved in the study of enzyme complexes like acid neuraminidase and β-galactosidase in bovine testis (Verheijen, Brossmer, & Galjaard, 1982). Its derivatives are crucial in understanding the metabolism and role in biological and pathophysiological events, like cancer and immune system regulation (Schauer et al., 2001).
3. Biotechnological Applications
This compound is vital in biotechnology, especially in pharmaceuticals. Its derivative, N-Acetyl-d-neuraminic acid, is a precursor for drugs like zanamivir, used in treating influenza virus infections (Zhang et al., 2010; Tao et al., 2010). It also has potential in cancer therapy, where its analogs are investigated for vaccine development (Weïwer et al., 2009).
4. Medical Research
In medical research, neuraminic acid's role in altering red blood cells in conditions like sepsis has been explored. It affects the cell shape and biochemistry, suggesting potential therapeutic targets (Piagnerelli et al., 2009). Moreover, it has been implicated in the functioning of the insulin receptor, influencing insulin-binding and kinase activities (Fujita‐Yamaguchi, Sato, & Kathuria, 1985).
Eigenschaften
CAS-Nummer |
497-43-8 |
|---|---|
Molekularformel |
C9H17NO8 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9-/m0/s1 |
InChI-Schlüssel |
CERZMXAJYMMUDR-YOQZMRDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
Kanonische SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
melting_point |
180.0-182.0°C |
Andere CAS-Nummern |
114-04-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

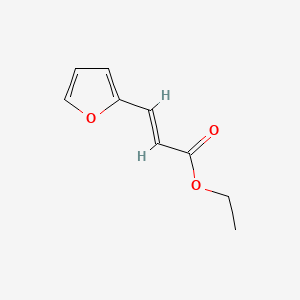
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)
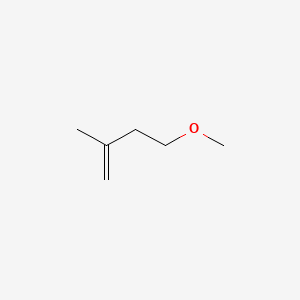
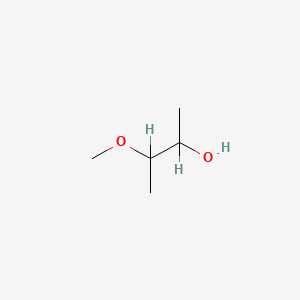
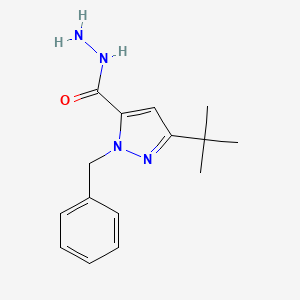

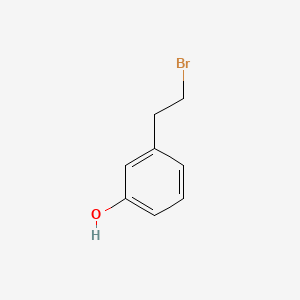
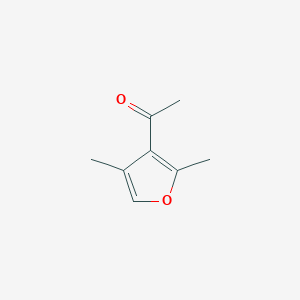
![5-[(4-Sec-butylphenoxy)methyl]-2-furoic acid](/img/structure/B1605152.png)
